Home > Products > Screening Compounds P17605 > 5-(4-Methylimidazol-1-yl)-2-nitrotoluene
5-(4-Methylimidazol-1-yl)-2-nitrotoluene -

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

Catalog Number: EVT-8486105
CAS Number:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(4-Methylimidazol-1-yl)-2-nitrotoluene is a chemical compound that belongs to the class of nitroimidazole derivatives. This compound features a nitro group attached to a toluene moiety, along with a 4-methylimidazole substituent. Nitroimidazoles are known for their biological activity, particularly in the field of pharmaceuticals, where they are often explored for their antimicrobial and anticancer properties.

Source

The synthesis and characterization of 5-(4-Methylimidazol-1-yl)-2-nitrotoluene can be traced back to studies focusing on the development of novel nitroimidazole derivatives with enhanced biological activities. Research indicates that compounds of this nature are synthesized through various methods involving imidazole and nitroalkylation reactions .

Classification

5-(4-Methylimidazol-1-yl)-2-nitrotoluene is classified as an organic compound, specifically a nitroimidazole derivative. It can be further categorized under heterocyclic compounds due to the presence of the imidazole ring, which contains nitrogen atoms within its structure.

Synthesis Analysis

Methods

The synthesis of 5-(4-Methylimidazol-1-yl)-2-nitrotoluene typically involves the nitration of toluene derivatives followed by the introduction of the imidazole moiety. One common method includes:

  1. Nitration: Toluene is treated with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to introduce the nitro group at the desired position.
  2. Imidazole Formation: The resulting nitrotoluene is then reacted with 4-methylimidazole under specific conditions (temperature, solvent choice) to form the final product through nucleophilic substitution or coupling reactions.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, time, and concentration of reagents to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of 5-(4-Methylimidazol-1-yl)-2-nitrotoluene .

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 223.25 g/mol
  • Functional Groups: Nitro group (-NO₂), Imidazole ring, Aromatic ring.
Chemical Reactions Analysis

Reactions

5-(4-Methylimidazol-1-yl)-2-nitrotoluene can undergo various chemical reactions typical for nitro compounds and imidazoles:

  1. Reduction Reactions: The nitro group can be reduced to an amine under catalytic conditions, which may enhance biological activity.
  2. Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, which can introduce additional functional groups.
  3. Nucleophilic Reactions: The imidazole nitrogen can participate in nucleophilic attacks, forming new derivatives.

Technical Details

Reactions involving this compound are often facilitated by catalysts or specific solvents that enhance reactivity while minimizing side reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 5-(4-Methylimidazol-1-yl)-2-nitrotoluene typically involves interaction with biological targets such as enzymes or DNA. The nitro group can be reduced within biological systems, leading to reactive intermediates that can bind covalently to macromolecules, disrupting cellular processes.

Data

Studies have shown that nitroimidazoles exhibit potent antimicrobial activity against anaerobic bacteria and protozoa by interfering with nucleic acid synthesis . The mechanism often includes the formation of radical species that damage cellular components.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a yellow or brown solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like DMSO or ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data regarding these properties helps in understanding how the compound behaves under various conditions, influencing its applications in research and industry .

Applications

Scientific Uses

5-(4-Methylimidazol-1-yl)-2-nitrotoluene has potential applications in several scientific fields:

  1. Pharmaceutical Development: As a precursor in synthesizing new antimicrobial agents or anticancer drugs.
  2. Biological Research: Used in studies investigating microbial resistance mechanisms or cellular signaling pathways.
  3. Material Science: Potential use in developing new materials due to its unique chemical properties.
Introduction to 5-(4-Methylimidazol-1-yl)-2-nitrotoluene in Contemporary Research

Nomenclature and Structural Classification in Heterocyclic Chemistry

Systematic IUPAC Name:5-(4-Methyl-1H-imidazol-1-yl)-2-methyl-1-nitrobenzene. This nomenclature precisely defines the benzene ring methyl group (position 2), the nitro substituent (position 1), and the 4-methylimidazol-1-yl group attached at position 5 of the benzene ring. The imidazole ring is specified with its methyl substitution at position 4.

Structural Classification:This compound belongs to two distinct yet interconnected chemical families:

  • Nitro-Substituted Toluenes: Characterized by the presence of a methyl group (-CH₃) and a nitro group (-NO₂) attached directly to a benzene ring. In this derivative, the toluene backbone serves as the central aromatic platform for functionalization [1].
  • N-Linked Imidazole Derivatives: Specifically classified as a 1,4-disubstituted imidazole, where the imidazole nitrogen (N-1) forms a carbon-nitrogen (C-N) bond with the toluene ring's carbon-5, and a methyl group is attached to the imidazole's carbon-4 position. The 4-methylimidazole unit is a significant pharmacophore in medicinal chemistry [5] [7].

Key Structural Features and Properties:Table 1: Structural Characteristics of 5-(4-Methylimidazol-1-yl)-2-nitrotoluene

FeatureDescriptionChemical Implication
Core FrameworkBenzene ring (toluene derivative) linked to a 4-methylimidazole ring via a C-N bond.Creates a conjugated system with potential for intramolecular electronic interactions. Provides rigidity while allowing some rotational flexibility.
Nitro Group (-NO₂)Strong electron-withdrawing group positioned ortho to the toluene methyl group and meta to the imidazole linkage.Significantly reduces electron density on the benzene ring. Governs redox potential and susceptibility to enzymatic reduction (pro-drug potential).
Toluene Methyl (-CH₃)Electron-donating alkyl group positioned ortho to the nitro group.Creates electronic tension (push-pull effect) with the ortho-nitro group. Moderately increases lipophilicity. May influence metabolic stability.
Imidazole Methyl (-CH₃)Alkyl substituent at the 4-position of the imidazole ring.Enhances lipophilicity and steric bulk compared to unsubstituted imidazole. Modulates electronic properties and hydrogen bonding potential of the ring.
Linkage TypeAryl-N bond connecting the imidazole (N-1) to the benzene ring (C-5).Provides stability under physiological conditions compared to O-linked or ester links. Rotation around the C-N bond allows conformational flexibility.

The molecular structure exhibits moderate rotational freedom around the C(aryl)-N(imidazole) bond and the bond connecting the 4-methyl group to the imidazole ring. It possesses hydrogen bond accepting capabilities primarily through the nitro group oxygen atoms and the imidazole ring nitrogen (N-3), but lacks strong hydrogen bond donors under physiological conditions (the imidazole N-H is absent in this 1,3-disubstituted form). The lipophilicity (LogP) is estimated to be moderately higher than simpler nitroimidazoles due to the toluene methyl and the imidazole methyl substituents, impacting membrane permeability [5] [7] [9]. The ortho-nitro/methyl arrangement on the benzene ring creates a steric and electronic microenvironment distinct from meta or para isomers [1].

Historical Evolution of Nitroimidazole-Toluene Hybrid Compounds

The conceptual foundation for hybrid molecules like 5-(4-methylimidazol-1-yl)-2-nitrotoluene stems from the convergent evolution of two chemical lineages: nitro(hetero)aromatic compounds and N-functionalized imidazoles. The nitroaromatic lineage began with the discovery of Azomycin (2-nitroimidazole) in 1953, a natural antibiotic isolated from Nocardia species [3]. This discovery spurred intense synthetic efforts, leading to the development of 5-nitroimidazole derivatives like Metronidazole (Flagyl®) in the late 1950s by Rhône-Poulenc laboratories. Metronidazole's success against protozoal infections validated the therapeutic potential of the nitroimidazole scaffold and highlighted the crucial role of the nitro group undergoing bioreduction within anaerobic pathogens [3] [6].

Concurrently, research into toluene derivatives, particularly 2-nitrotoluene (2-NT), demonstrated its utility as a versatile synthetic building block. By the 1970s-1980s, methodologies were established for functionalizing 2-NT, particularly at the position ortho or para to the nitro group. Key reactions included nucleophilic substitution (e.g., with alkoxides), Vilsmeier-Haack formylation, and reductive transformations [1]. The advent of transition metal-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the 1990s-2000s provided powerful tools for creating complex aryl-nitrogen bonds, enabling the precise linkage of modified imidazole rings to substituted nitrobenzenes like 2-nitrotoluene derivatives [1] [4].

The strategic incorporation of alkyl groups onto the imidazole ring, notably the 4-methyl group, gained prominence through the empirical observation known as the "magic methyl" effect. Adding methyl groups often led to dramatic improvements in potency, selectivity, or pharmacokinetic properties (e.g., metabolic stability, membrane permeability) of bioactive molecules. This effect was attributed to enhanced lipophilicity, optimized steric fit within target binding sites, conformational restriction, or blocking of metabolic soft spots [5]. The development of Delamanid (a 4-methyl substituted nitro-dihydro-imidazooxazole derivative) exemplifies this principle, where the methyl group contributed significantly to its antitubercular efficacy and clinical success [3].

Table 2: Historical Milestones in Relevant Nitroheterocyclic and Hybrid Compound Development

Time PeriodKey DevelopmentSignificance for Hybrid Design
1953Discovery of Azomycin (2-nitroimidazole) [3]Validated nitroimidazoles as bioactive natural products; initiated medicinal chemistry focus on nitroheterocycles.
Late 1950sSynthesis and clinical introduction of Metronidazole (5-nitroimidazole) [3] [6]Demonstrated systemic efficacy and safety of nitroimidazoles; established nitro group reduction as a key pro-drug mechanism.
1970s-1990sDevelopment of advanced synthetic methods for 2-nitrotoluene functionalization (alkylation, formylation) [1]Provided chemical tools to derivatize the toluene backbone at specific positions relative to the nitro and methyl groups.
1990s-2000sRise of transition metal-catalyzed C-N coupling (e.g., Buchwald-Hartwig amination) [1] [4]Enabled efficient synthesis of complex aryl-nitrogen bonds, crucial for linking imidazole rings to nitroarenes like 2-nitrotoluene.
2000s-2010sExploitation of "Magic Methyl" effect; Delamanid (featuring methyl-imidazole core) approval [3] [5]Highlighted critical impact of imidazole C-4 alkylation on drug efficacy and properties; provided design blueprint.
2010s-PresentFocus on hybrid pharmacophores and fragment-based drug design (FBDD) [2] [7]Rationalized combination of nitro-toluene and methyl-imidazole motifs into single molecules for enhanced/targeted bioactivity.

The specific emergence of the 5-(4-methylimidazol-1-yl)-2-nitrotoluene scaffold represents a modern embodiment of these historical trends. It strategically merges the redox-active ortho-nitrotoluene unit with the pharmacophore-enhancing 4-methylimidazole, leveraging synthetic methodologies matured over decades. This design aims to harness the synergistic potential of both components: the bioactivatable nitro group for selective toxicity in hypoxic/anaerobic conditions and the metabolically tuned imidazole ring for improved drug-like properties and target engagement [3] [5] [7].

Significance in Medicinal Chemistry and Drug Discovery

The design of 5-(4-methylimidazol-1-yl)-2-nitrotoluene integrates three pharmacologically critical elements, each contributing synergistically to its potential as a drug discovery scaffold:

  • Bioactivatable Nitro Group: The ortho-positioned nitro group on the toluene ring serves as the primary redox trigger. Under hypoxic conditions or within anaerobic microorganisms/cancer cells, this group can undergo stepwise enzymatic reduction (NO₂ → NO· → [NHOH] → NH₂) by nitroreductases (NTRs). This process generates cytotoxic reactive nitrogen species (RNS) like nitro anion radicals, nitrenium ions, and ultimately, reactive oxygen species (ROS) upon reoxidation in oxygenated environments. These reactive intermediates cause irreversible damage to vital cellular components – including DNA (strand breaks, base adducts), proteins (denaturation, enzyme inhibition), and membranes (lipid peroxidation) – leading to selective cell death in the target pathological cells. This mechanism underpins the therapeutic action of numerous clinically used nitroaromatic drugs against infections (e.g., metronidazole, delamanid) and is exploited in hypoxia-targeted cancer therapies (e.g., evofosfamide) [3] [8]. The meta-positioning of the imidazole linker relative to the nitro group in this compound is designed to influence the reduction potential and stability of reduction intermediates.

  • 4-Methylimidazole Pharmacophore: The 4-methyl substituent on the imidazole ring profoundly impacts the molecule's drug-likeness:

  • Lipophilicity Enhancement: The methyl group increases the overall LogP compared to an unsubstituted imidazole, potentially improving passive membrane permeability and tissue distribution, crucial for reaching intracellular targets or penetrating bacterial cells or the blood-brain barrier if required [5].
  • Metabolic Stabilization: Methylation at the imidazole C-4 position can block a potential site of oxidative metabolism (hydroxylation), thereby enhancing metabolic stability and prolonging plasma half-life. This is a well-documented strategy to mitigate rapid clearance [5] [7].
  • Steric and Electronic Modulation: The methyl group alters the electron density distribution within the imidazole ring, potentially influencing its hydrogen-bonding capacity (as an acceptor via N-3) and dipole moment. Sterically, it can optimize the binding affinity and selectivity for target proteins by providing a better fit within hydrophobic pockets or by preventing unproductive binding modes [5].
  • "Magic Methyl" Effect: Empirical evidence across numerous drug classes shows that adding a methyl group can sometimes yield dramatic (10-100 fold) increases in potency or efficacy, often attributed to subtle changes in conformation, solvation, or displacement of water molecules in the binding site [5].
  • Hybridization Strategy: Combining the nitro-toluene and methyl-imidazole motifs creates a novel chemical entity distinct from its individual components. This approach aims for synergistic bioactivity or multitarget engagement. For instance:
  • The molecule retains the antiparasitic/antibacterial potential inherent to nitroaromatics [3] [8].
  • The imidazole moiety, particularly N-alkylated variants, is prevalent in compounds targeting inflammation, CNS disorders, and cancer (e.g., kinase inhibitors, cytochrome P450 modulators, histone demethylase inhibitors) [7]. The methyl substitution fine-tunes this potential.
  • Hybridization can overcome limitations of parent scaffolds, such as solubility issues of highly lipophilic nitroarenes or the metabolic instability/unwanted activity of simple imidazoles. The specific electronic interplay (electron-deficient nitro-toluene linked to the moderately electron-rich methylimidazole) creates a unique electronic signature potentially recognizable by specific biological targets [4] [7].

Table 3: Potential Therapeutic Applications and Rationale for 5-(4-Methylimidazol-1-yl)-2-nitrotoluene

Therapeutic AreaPotential ApplicationRationale Based on Scaffold Components
Anti-infective AgentsTargeting drug-resistant bacteria (anaerobes, M. tuberculosis), protozoal parasites (e.g., Giardia, Trichomonas, Trypanosoma), amoebiasis.Nitro group bioactivation under anaerobic/low pH conditions in pathogens generates cytotoxic species. Imidazole moiety may enhance penetration into microbial cells. [3] [6] [8]
Hypoxia-Selective Anticancer AgentsRadiosensitizers, cytotoxins for hypoxic tumor regions (common in solid tumors).Nitro group reduction preferentially occurs in hypoxic tumor cells, generating cytotoxic radicals. Methylimidazole may improve tumor tissue penetration. [3] [8]
Anti-inflammatory AgentsModulation of inflammatory pathways (e.g., involving COX, LOX, cytokines, NF-κB).Imidazole derivatives are known to interact with inflammatory mediators. Nitro group may contribute NO-mediated signaling or modulate redox-sensitive pathways. [7]
Central Nervous System (CNS) AgentsPotential for targeting enzymes/receptors relevant to neurological disorders (e.g., MAO inhibition?).Optimized lipophilicity (via methyl groups) may facilitate BBB penetration. Imidazole is a common pharmacophore in CNS drugs. Bioactivation requires cautious evaluation. [5] [7]
Diagnostic AgentsProbes for detecting hypoxia or nitroreductase activity (e.g., in tumors or infections).Selective reduction of the nitro group in hypoxic/nitroreductase-rich environments could trigger a detectable signal (fluorescence, PET tracer accumulation). [3] [8]

The structural features of 5-(4-methylimidazol-1-yl)-2-nitrotoluene make it highly amenable to medicinal chemistry optimization. Key sites for derivatization include:

  • The toluene methyl group (C2-CH₃): Can be oxidized, halogenated, or replaced with other alkyl/fluoroalkyl groups.
  • The nitro group: While essential for bioactivation, its reduction potential can be fine-tuned by substituents elsewhere on the ring.
  • The imidazole ring: N-3 position can potentially coordinate metals or form salts; C-2/C-5 positions can be further substituted (though steric constraints apply).
  • The linkage region: While the C5-N bond is stable, the atoms immediately adjacent on the imidazole (C-2, C-4 methyl) or benzene ring (C-4, C-6) offer points for introducing solubilizing groups or modulating electronic properties [1] [4] [7].

This scaffold exemplifies the rational design of multi-functional pharmacophores where the nitro group acts as a pro-drug trigger or redox modulator, the methylimidazole enhances pharmacokinetics and target engagement, and the hybrid structure enables novel biological interactions, positioning it as a versatile lead structure in modern drug discovery pipelines [3] [5] [7].

Properties

Product Name

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

IUPAC Name

4-methyl-1-(3-methyl-4-nitrophenyl)imidazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3

InChI Key

INMUXXDUDXRNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.